

Glycine Tert-Butyl Ester Hydrochloride: A Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycine *tert*-butyl ester hydrochloride

Cat. No.: B555826

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Glycine *tert*-butyl ester hydrochloride** (GTBE HCl). A crucial reagent in peptide synthesis and a valuable intermediate in the development of pharmaceuticals, a thorough understanding of its physical characteristics is essential for its effective application, storage, and handling.[1][2][3] This document outlines key physical data, details the experimental methodologies for their determination, and presents a logical workflow for its synthesis and purification.

Core Physical and Chemical Properties

Glycine *tert*-butyl ester hydrochloride is the hydrochloride salt of the *tert*-butyl ester of glycine.[3] The *tert*-butyl ester group serves as a protecting group for the carboxylic acid functionality of glycine, which is a critical feature for its use in peptide synthesis.[3][4]

Property	Value	Source(s)
Synonyms	tert-Butyl aminoacetate hydrochloride, H-Gly-OtBu·HCl, t-Butyl glycinate hydrochloride	[1] [5]
CAS Number	27532-96-3	[1] [2] [5] [6]
Molecular Formula	C ₆ H ₁₃ NO ₂ ·HCl	[1] [4]
Molecular Weight	167.63 g/mol	[7] [8]
Appearance	White to off-white crystalline solid, powder, or chunks.	[1] [2] [4] [5]
Melting Point	128 - 143 °C	[1] [5] [6] [7] [9]
Solubility	Soluble in water and methanol.	[2] [6] [7] [9]
Stability	Stable under standard conditions. Hygroscopic.	[2] [4]
Storage	Store in a cool, dry, and dark place. Recommended storage temperatures vary from <15°C to -20°C. Store under an inert gas.	[1] [2] [9]

Experimental Protocols

A detailed understanding of the methodologies used to determine the physical properties of **Glycine tert-butyl ester hydrochloride** is crucial for the accurate interpretation of data and for the development of analytical methods.

Determination of Melting Point

The melting point of **Glycine tert-butyl ester hydrochloride** is typically determined using the capillary method.

Methodology:

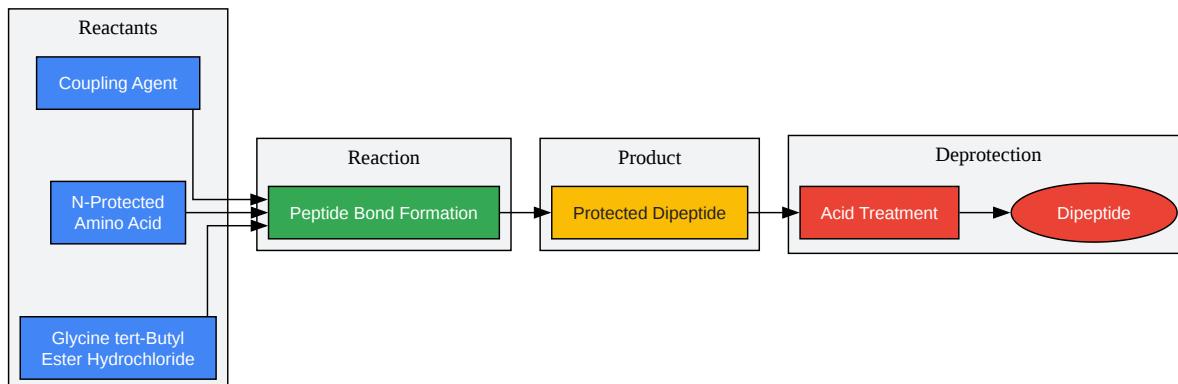
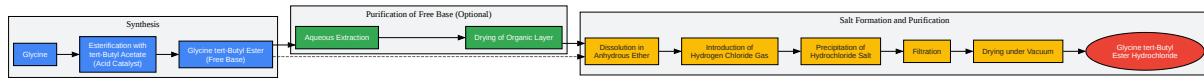
- A small, finely powdered sample of **Glycine tert-butyl ester hydrochloride** is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Determination of Solubility

The solubility of **Glycine tert-butyl ester hydrochloride** in various solvents is a key parameter for its use in synthesis and formulation.

Methodology (Qualitative):

- A small amount of **Glycine tert-butyl ester hydrochloride** is added to a test tube containing the solvent of interest (e.g., water, methanol).
- The mixture is agitated at a constant temperature.
- Visual observation is used to determine if the solid dissolves completely.



Methodology (Quantitative):

A common method for determining the aqueous solubility is as follows:

- An excess amount of **Glycine tert-butyl ester hydrochloride** is added to a known volume of water in a sealed container.
- The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.
- The saturated solution is filtered to remove any undissolved solid.
- The concentration of the dissolved **Glycine tert-butyl ester hydrochloride** in the filtrate is determined using a suitable analytical technique, such as HPLC or titration. One source reports a solubility in water of 0.1 g/mL.^[9]

Synthesis and Purification Workflow

The synthesis of **Glycine tert-butyl ester hydrochloride** is a multi-step process that involves the esterification of glycine followed by the formation of the hydrochloride salt. The purity of the final product is critical, especially for applications in peptide synthesis.[3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]
- 4. CAS 27532-96-3: Glycine tert-butyl ester hydrochloride [cymitquimica.com]
- 5. Glycine tert-butyl ester hydrochloride, 97% 27532-96-3 India [ottokemi.com]
- 6. chembk.com [chembk.com]
- 7. bsxaminoacid.com [bsxaminoacid.com]
- 8. Glycine tert-butyl ester hydrochloride | C6H14CINO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Glycine tert butyl ester hydrochloride | 27532-96-3 [chemicalbook.com]
- To cite this document: BenchChem. [Glycine Tert-Butyl Ester Hydrochloride: A Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555826#glycine-tert-butyl-ester-hydrochloride-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com